molecular formula C13H12ClN3O2 B2492253 2-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide CAS No. 1396760-35-2

2-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

Cat. No. B2492253
CAS RN: 1396760-35-2
M. Wt: 277.71
InChI Key: TWPLUKBMFBSIIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the conversion of aromatic organic acids into corresponding esters, hydrazides, and eventually the target compounds through reactions with various reagents. For example, a study outlines the synthesis of a series of compounds by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, demonstrating a methodological approach to obtaining such complex molecules (Rehman et al., 2013).

Molecular Structure Analysis

Molecular structure analysis using spectroscopic techniques and computational methods reveals insights into the geometry, intramolecular, and intermolecular interactions of these molecules. For instance, vibrational spectroscopic techniques and density functional theory were employed to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, providing a deep understanding of its geometric equilibrium and stereo-electronic interactions (Jenepha Mary et al., 2022).

Chemical Reactions and Properties

Chemical reactivity and the formation of various derivatives of the base molecule can elucidate its chemical properties. For example, the condensation reactions of related compounds have been studied to produce different heterocyclic structures, demonstrating the chemical versatility and reactivity of these molecules (Moskvina et al., 2015).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, can be determined through various analytical techniques. X-ray crystallography provides detailed insights into the molecular and crystal structure, revealing the orientation of different groups and the types of intermolecular interactions present in the solid state (Narayana et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties involves studying the molecule's behavior in various chemical reactions, its reactivity with different reagents, and the types of chemical bonds and interactions it can form. Studies on related molecules have explored their oxidation reactivity channels, showcasing the potential transformations and derivatives that can be obtained through specific chemical reactions (Pailloux et al., 2007).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-19-13-15-7-11(8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPLUKBMFBSIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

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